molecular formula C6H9F2NaO2 B1404788 Sodium 2,2-difluorohexanoate CAS No. 1403667-43-5

Sodium 2,2-difluorohexanoate

Cat. No.: B1404788
CAS No.: 1403667-43-5
M. Wt: 174.12 g/mol
InChI Key: WZVLOZXYHMQMIH-UHFFFAOYSA-M
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Description

Sodium 2,2-difluorohexanoate (C₆H₁₀F₂O₂Na) is the sodium salt of 2,2-difluorohexanoic acid. This compound is characterized by a six-carbon alkyl chain with two fluorine atoms at the second carbon and a carboxylate group bound to sodium. It is utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its ionic nature and fluorine-induced electronic effects, which enhance stability and reactivity .

Properties

IUPAC Name

sodium;2,2-difluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2.Na/c1-2-3-4-6(7,8)5(9)10;/h2-4H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLOZXYHMQMIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)[O-])(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluorohexanoate typically involves the fluorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of hexanoic acid and the fluorinating agent, followed by neutralization with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-difluorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the hexanoate chain can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

Sodium 2,2-difluorohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium 2,2-difluorohexanoate exerts its effects involves the interaction of its fluorine atoms with molecular targets. The electronegativity of fluorine can influence the reactivity and stability of the compound, leading to specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues: Esters of 2,2-Difluorohexanoic Acid

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Ethyl 2,2-difluorohexanoate C₈H₁₄F₂O₂ 192.19 Liquid, organic-soluble, purity: 96% Pharmaceutical intermediates, agrochemicals
Methyl 2,2-difluorohexanoate C₇H₁₂F₂O₂ 166.17 Liquid, used in phosphonate synthesis Prostaglandin intermediate synthesis
Sodium 2,2-difluorohexanoate C₆H₁₀F₂O₂Na 190.13 (estimated) Ionic, water-soluble Surfactants, pharmaceutical counterions

Key Differences :

  • Solubility : The sodium salt is water-soluble due to its ionic carboxylate group, while esters are lipophilic and soluble in organic solvents.
  • Reactivity : The carboxylate group in the sodium salt facilitates nucleophilic reactions, whereas esters undergo hydrolysis or transesterification.

Fluorinated Sodium Carboxylates

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Applications References
Sodium heptafluorobutyrate C₄F₇O₂Na 232.06 Seven fluorine atoms Catalysis, specialty chemicals
Sodium 2,2-difluoropropanoate C₃H₃F₂O₂Na 136.04 Two fluorines at C2 Pharmaceuticals, ionic liquids
This compound C₆H₁₀F₂O₂Na 190.13 Two fluorines at C2 Broader solubility in polar solvents

Key Differences :

  • Chain Length: Longer carbon chains (hexanoate vs. propanoate) increase lipophilicity but reduce water solubility. Sodium heptafluorobutyrate’s shorter chain and higher fluorine content enhance thermal stability.
  • Electronic Effects: Fluorine atoms at C2 in all three compounds lower pKa values compared to non-fluorinated analogs, increasing acidity .

Functional Analogues: Sodium Salts of Carboxylic Acids

Compound Molecular Formula Key Features Applications References
Sodium hydroxide NaOH Strong base, corrosive pH adjustment, industrial processes
Sodium benzilate C₁₄H₁₁O₃Na Aromatic carboxylate Stabilizers, buffering agents
This compound C₆H₁₀F₂O₂Na Aliphatic, fluorinated Specialty synthesis, ionic surfactants

Key Differences :

  • Acidity: Fluorination in this compound increases acidity (lower pKa) compared to non-fluorinated sodium carboxylates like sodium benzilate.
  • Safety : Unlike Sodium hydroxide, the sodium salt is less corrosive but requires handling precautions due to uncharacterized toxicological properties .

Biological Activity

Sodium 2,2-difluorohexanoate is a fluorinated fatty acid derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its implications in biological systems.

This compound (C6H10F2O2Na) is a sodium salt of 2,2-difluorohexanoic acid. The fluorination of fatty acids can significantly alter their biological properties, including metabolic pathways and cellular interactions. The synthesis typically involves the introduction of fluorine atoms into the hexanoic acid structure, enhancing its lipophilicity and potentially its bioactivity.

1. Metabolic Effects

Research indicates that medium-chain fatty acids (MCFAs), such as hexanoic acid and its derivatives, play crucial roles in metabolic health. This compound may influence lipid metabolism and insulin sensitivity. A study showed that MCFAs can promote basal and insulin-dependent phosphorylation of the Akt-mTOR pathway in HepG2 cells, which is essential for maintaining metabolic balance . The presence of fluorine in this compound may enhance these effects compared to non-fluorinated counterparts.

Case Study 1: Insulin Sensitivity in HepG2 Cells

A controlled study examined the impact of this compound on insulin sensitivity in HepG2 cells. The results indicated that treatment with MCFAs, including hexanoic acid derivatives, maintained optimal insulin sensitivity without triggering lipid accumulation or cytotoxicity . This finding is crucial for understanding how this compound could serve as a therapeutic agent against metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of fluorinated fatty acids, this compound was tested alongside other fluorinated compounds. Preliminary results suggested that fluorinated fatty acids could inhibit cell proliferation in various cancer cell lines . Further research is required to elucidate the specific mechanisms through which this compound exerts its effects.

Summary of Research Findings

Study Objective Findings
Study on MCFAsAssess metabolic effectsSodium salts like this compound enhance insulin sensitivity without lipid accumulation .
Anticancer studyEvaluate cytotoxicityFluorinated fatty acids show potential anticancer activity; further studies needed for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Sodium 2,2-difluorohexanoate, and how do reaction conditions affect yield and purity?

  • Methodological Answer : this compound can be synthesized via saponification of ethyl 2,2-difluorohexanoate, a precursor synthesized through two primary routes:

Route 1 : Reaction of 2-oxohexanoate ethyl ester with a fluorinating agent (e.g., DAST or XtalFluor-M) under anhydrous conditions. Yield optimization (~88%) requires precise temperature control (0–5°C) and stoichiometric excess of the fluorinating agent .

Route 2 : Coupling 1-butene with ethyl difluoroiodoacetate via radical-initiated addition. This method yields ~78% but requires inert atmosphere (argon/nitrogen) and UV light initiation .

  • Key Variables : Catalyst choice, solvent polarity, and post-reaction purification (e.g., recrystallization in ethanol/water mixtures) critically impact purity.

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Use gravimetric or spectroscopic (UV-Vis, HPLC) methods to measure solubility across solvents (e.g., water, ethanol, DMSO). For example:

  • Gravimetric Approach : Saturate a solvent with the compound at controlled temperatures (e.g., 278–323 K), filter undissolved material, and quantify via mass difference .
  • HPLC Calibration : Prepare standard curves for the compound in each solvent and correlate peak area with concentration .
    • Critical Factors : Temperature stability (±0.1 K), solvent degassing (to prevent oxidation), and equilibration time (≥24 hrs) ensure reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -120 to -140 ppm for CF2_2 groups). 1H^{1}\text{H} NMR confirms alkyl chain integrity .
  • IR Spectroscopy : Peaks at 1650–1750 cm1^{-1} (C=O stretch) and 1100–1250 cm1^{-1} (C-F stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M–Na]^- ions for molecular weight confirmation.

Advanced Research Questions

Q. How does this compound’s stability vary under thermal or photolytic stress, and what degradation products form?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–300°C (heating rate: 10°C/min) to assess thermal stability.
  • Photolysis Studies : Expose solutions to UV light (254 nm) in quartz cells and track degradation via HPLC-MS. Common byproducts include fluorinated carboxylic acids and decarboxylated alkanes.
  • Kinetic Modeling : Use Arrhenius equations to predict degradation rates under varying conditions.

Q. What strategies can resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent purity, temperature calibration, and equilibration times across studies. For example, discrepancies in aqueous solubility may arise from pH variations (unreported buffer use) .
  • Thermodynamic Models : Apply the Modified Wilson or NRTL equations to correlate experimental data with theoretical predictions, adjusting for activity coefficients .
  • Interlaboratory Validation : Standardize protocols (e.g., IUPAC guidelines) for solubility measurements.

Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to study electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reactivity.
  • QSPR Models : Relate structural descriptors (e.g., partition coefficients, dipole moments) to experimental outcomes like catalytic activity .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust interpretation of catalytic performance data for this compound in organic synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
  • ANOVA : Identify significant factors affecting yield or enantioselectivity.
  • Error Analysis : Report confidence intervals (±2σ) for replicate experiments to quantify uncertainty.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2,2-difluorohexanoate
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